molecular formula C9H13N3 B137007 2-(Piperidin-4-YL)pyrimidine CAS No. 151389-25-2

2-(Piperidin-4-YL)pyrimidine

Cat. No. B137007
M. Wt: 163.22 g/mol
InChI Key: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives incorporating a piperidinyl moiety has been explored in several studies. For instance, an efficient method for synthesizing 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was developed, which demonstrated potent anti-proliferative activities against breast cancer cell lines . Another study reported the synthesis of 4-piperazinopyrimidines with antiemetic and other pharmacological properties . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described, offering an economical alternative to previous methods . The synthesis of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines as antimicrobial agents was also achieved . Furthermore, a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions with (hetero)aromatic C-nucleophiles was developed .

Molecular Structure Analysis

The molecular structures of various piperidinyl pyrimidine derivatives have been elucidated using techniques such as X-ray diffraction. For example, a study on copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand revealed the coordination mode and non-covalent interactions within the crystal structures . Another study described the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, highlighting the dihedral angles between the piperidine and pyrimidine rings and the formation of hydrogen-bonded dimers and tetrameric units . The structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was also determined, showing the planarity of the pyrimidine ring and the conformations of the piperidine and pyran rings .

Chemical Reactions Analysis

The chemical reactivity of piperidinyl pyrimidine derivatives has been explored in the context of their potential as pharmacological agents. The antimicrobial activity of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines was investigated, revealing that certain substituents on the pyrimidine ring are critical for activity . The synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, involved chlorination and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl pyrimidine derivatives are closely related to their molecular structures and have implications for their pharmacological profiles. For instance, the antiemetic properties of 4-piperazinopyrimidines were attributed to the presence of a methylthio substituent on the pyrimidine ring . The study of copper(II) complexes provided insights into the non-covalent interactions that influence the physical properties of these compounds .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those related to 2-(Piperidin-4-yl)pyrimidine, have been studied for their potential in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, revealing insights into global reactivity parameters and adsorption behaviors on metal surfaces (Kaya et al., 2016).

Antimicrobial Activity

Some derivatives of 2-(Piperidin-4-yl)pyrimidine have been synthesized and evaluated as antimicrobial agents. The research involved synthesizing compounds and testing their effectiveness against bacteria and fungi, providing insights into structure-activity relationships in this chemical class (Imran et al., 2016).

Molecular Structure Analysis

Studies on compounds similar to 2-(Piperidin-4-yl)pyrimidine have delved into their molecular structures. For instance, analysis of crystal structures and intermolecular interactions has been conducted to understand their chemical properties better (Gehringer et al., 2014).

Anti-Angiogenic and DNA Cleavage Studies

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to 2-(Piperidin-4-yl)pyrimidine, has shown significant anti-angiogenic and DNA cleavage activities. These studies are important in the context of developing anticancer agents (Kambappa et al., 2017).

Antineoplastic Potential

Research on 2-(Piperidin-4-yl)pyrimidine derivatives has explored their potential as antineoplastic agents, particularly in targeting specific pathways like PI3Kδ. This is crucial for developing novel cancer therapies (Guo et al., 2015).

Safety And Hazards

The safety information for “2-(Piperidin-4-YL)pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Piperidine derivatives, including “2-(Piperidin-4-YL)pyrimidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that they have significant potential in the field of drug discovery . Therefore, future research could focus on exploring the therapeutic potential of “2-(Piperidin-4-YL)pyrimidine” and other piperidine derivatives.

properties

IUPAC Name

2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573551
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-YL)pyrimidine

CAS RN

151389-25-2
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.5 g of the compound of step 1 of Example 26 was dissolved in 30 ml of methylene chloride, 10 ml of TFA was added, then the resultant mixture was agitated at room temperature for 30 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3-neck round bottomed flask equipped with an addition funnel and condenser and containing zinc dust (2.45 g, 37.4 mmol) was flame dried. After cooling, and purging the system with nitrogen gas, 6 mL of THF was added, followed by 1,2-dibromoethane (0.298 mL, 3.46 mmol). The mixture was warmed to a vigorous reflux using a heat gun and stirred at reflux for ˜30 seconds (gas evolution was observed), then cooled to room temperature. The warming and cooling was repeated two more times. Then chlorotrimethylsilane (0.402 mL, 3.17 mmol) was added and the mixture was stirred at room temperature for 20 minutes. N-t-butoxycarbonyl-4-iodo-piperidine (known: Billotte, S. Synlett (1998), 379, 8.97 g, 28.8 mmol) in 15 mL of THF was added over a period of about 1 minutes. The reaction mixture was stirred at 50° C. for 1.5 h, then was cooled to room temperature. Meanwhile, a mixture of tri-2-furylphosphine (267 mg, 1.15 mmol) and Tris(dibenzylideneacetone)-dipalladium(0) chloroform adduct (298 mg, 0.288 mmol) was dissolved in 6 mL of THF under a nitrogen atmosphere, stirred for 15 minutes at room temperature, and added to the organozinc solution. Then a solution of 2-bromopyrimidine (5.50 g, 34.6 mmol) in a mixture of 58 mL of THF and 20 mL of N,N-dimethylacetamide was added. The reaction mixture was warmed to 80° C. and stirred for 3.5 h, then was cooled to room temperature and stirred for 36 h. The reaction mixture was filtered through celite and the filter cake was washed with ethyl acetate. The filtrate was diluted further with ethyl acetate, and washed with saturated NaHCO3 solution. The aqueous layer was back extracted with ethyl acetate, the organic layers were combined and washed twice with water and once with brine. The organic phase was dried over anhydrous MgSO4, filtered, and concentrated. Purification by flash chromatography (silica, stepwise gradient: 25% ethyl acetate/hexane, 40% ethyl acetate/hexane, 60% ethyl acetate/hexane, 80% ethyl acetate/hexane, 100% ethyl acetate) to afford 4.92 g of pure 4-(2-pyrimidyl)-piperidine product (65%). 1H NMR (500 MHz, CDCl3): δ 8.70 (d, J=5.0 Hz, 2H), 7.16 (app t, J=4.5 Hz, 1H), 4.24 (br s, 2H), 3.05 (m, 1H), 2.89 (br m, 2H), 2.01 (br d, J=13 Hz, 2H), 1.84 (dq, J=4.5, 12.5 Hz, 2H), 1.49 (s, 9H).
Quantity
0.298 mL
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step Two
Quantity
298 mg
Type
catalyst
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Three
Quantity
0.402 mL
Type
reactant
Reaction Step Four
Quantity
8.97 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
58 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Qin, T Wu, W Yin, Y Sun, X Zhang… - Archiv der …, 2020 - Wiley Online Library
In this study, novel 2,4‐diaminopyrimidine derivatives targeting p21‐activated kinase 4 (PAK4) were discovered and evaluated for their biological activity against PAK4. Among the …
Number of citations: 12 onlinelibrary.wiley.com
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org
RP Frutos, X Wei, ND Patel, TG Tampone… - The Journal of …, 2013 - ACS Publications
A practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines is presented. The protocol proved to be general for the synthesis of a variety of pyrimidine-containing …
Number of citations: 30 pubs.acs.org

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